N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-8-17-18(14(12)3)22-20(27-17)24(11-15-6-4-5-9-21-15)19(25)16-10-13(2)23-26-16/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVPWHBKWABFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety
- Isoxazole ring
- Pyridine group
These structural elements contribute to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 378.45 g/mol .
Research indicates that this compound may interact with various biological targets, particularly:
- GABA A Receptors : It is suggested that the compound may modulate these receptors, which play a crucial role in neurotransmission and are implicated in cognitive disorders such as Alzheimer's disease .
- Antitumor Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent .
Anticancer Properties
A series of studies have evaluated the anticancer activity of this compound using various assays:
- MTT Assay : This assay measures cell viability and has been used to assess the cytotoxicity of the compound against different cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 6.26 to 20.46 μM depending on the cell line and assay format .
- Cell Cycle Analysis : Flow cytometry was employed to analyze the effects of the compound on cell cycle progression. It was observed that treatment with the compound resulted in an accumulation of cells in the G2/M phase, suggesting that it may induce cell cycle arrest .
Neuroprotective Effects
The compound's interaction with GABA A receptors suggests potential neuroprotective effects. Studies have indicated that compounds targeting these receptors can enhance cognitive functions and may be beneficial in treating neurodegenerative diseases .
Comparative Biological Activity
To provide a clearer understanding of its biological activity, a comparison with similar compounds is useful. Below is a table summarizing the biological activities of selected compounds related to this compound.
| Compound Name | Target Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 6.26 - 20.46 | |
| Imidazole Derivatives | Tubulin Polymerization Inhibitor | 0.4 - 1.68 | |
| Benzothiazole Derivatives | Anticancer | 1.48 - 6.48 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cognitive Disorders : A study examined the effects of this compound on cognitive impairment models in rodents, showing enhanced memory retention and reduced anxiety-like behaviors when administered at specific dosages .
- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for various cancers, focusing on its synergistic effects when paired with standard chemotherapeutics .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This suggests a mechanism that could be leveraged for developing novel anticancer therapies.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.
Research has quantified its effectiveness with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vivo models have shown that the compound reduces inflammation markers in conditions such as arthritis, indicating its potential therapeutic application in inflammatory diseases.
Case Study on Anticancer Activity
A study investigating the effects of this compound on A431 cells revealed that it induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This not only confirms its anticancer potential but also provides insights into its mechanism of action.
Antimicrobial Efficacy
Research conducted on various derivatives of this compound showed that modifications in the molecular structure significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant strains, highlighting the importance of structural optimization in drug design.
Inflammatory Response Modulation
In another study, animal models demonstrated that the compound effectively reduced inflammation markers in models of arthritis. These findings suggest a promising avenue for developing treatments for chronic inflammatory conditions.
Q & A
[Basic] What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. A common approach is to use alkylation or condensation reactions under inert conditions. For example:
- Step 1 : React a benzo[d]thiazole derivative (e.g., 4,5-dimethylbenzo[d]thiazol-2-amine) with an isoxazole-carboxylic acid chloride in the presence of a base like K₂CO₃ in DMF at room temperature .
- Step 2 : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution, optimizing solvent polarity and temperature to avoid side reactions (e.g., DMF at 60°C for 12 hours) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.2 equivalents of alkylating agents) and use catalysts like TBAB (tetrabutylammonium bromide) to enhance yields .
[Advanced] How can overlapping signals in NMR spectra be resolved during structural characterization?
Overlapping signals in ¹H/¹³C NMR arise from similar electronic environments (e.g., methyl groups on the benzo[d]thiazole and isoxazole rings). Mitigation strategies include:
- 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations and resolve ambiguities in aromatic regions .
- Variable Temperature NMR : Cool samples to –20°C to slow conformational exchange and split broad signals .
- Deuteration : Exchange labile protons (e.g., NH) with deuterium to simplify splitting patterns .
[Basic] Which biological assays are appropriate for evaluating this compound's therapeutic potential?
Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria, referencing thiazole derivatives with MIC values <10 µM .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ as a benchmark .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition constants (Kᵢ) to known inhibitors .
[Advanced] How should researchers address contradictions in reported biological activity data?
Discrepancies may stem from structural modifications or assay variability. Methodological solutions:
- Structural Benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring alter bioavailability) .
- Standardized Assays : Replicate studies under controlled conditions (pH, serum concentration) to isolate variables .
- Meta-Analysis : Use computational tools (e.g., QSAR models) to correlate activity trends with molecular descriptors .
[Advanced] What computational approaches are effective for studying target binding interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Validate docking poses with MD simulations (10 ns trajectories) to assess stability .
- Pharmacophore Mapping : Identify critical binding motifs (e.g., hydrogen bonds between the carboxamide and catalytic lysine residues) .
- Free Energy Calculations : Apply MM/GBSA to predict binding affinities (ΔG < –8 kcal/mol suggests strong binding) .
[Basic] What are the best practices for ensuring compound stability during storage?
- Storage Conditions : –20°C in amber vials under argon to prevent oxidation and photodegradation .
- Solubility Considerations : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC (retention time shifts <2%) .
[Advanced] How can crystallographic studies resolve this compound’s stereochemical uncertainties?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
- Refinement : Apply SHELXL for least-squares refinement, addressing twinning with TWIN/BASF commands .
- Challenges : Mitigate disorder in flexible groups (e.g., pyridin-2-ylmethyl) by refining occupancy ratios .
[Basic] What analytical techniques confirm synthetic intermediate purity?
- HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; aim for >95% purity .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ions (e.g., [M+H]⁺ = 423.2 m/z) .
[Advanced] How do structural modifications impact metabolic stability?
- Cytochrome P450 (CYP) Profiling : Incubate with human liver microsomes; monitor metabolite formation via LC-MS/MS. Substituents like methyl groups on the benzo[d]thiazole reduce CYP3A4-mediated oxidation .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to lower LogP (<3) and improve hepatic clearance .
[Advanced] What strategies improve yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
